4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group at the 4-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- 4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
- 4-(3-Methylphenyl)-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the chemical and biological properties of a compound, such as increasing its metabolic stability and enhancing its binding affinity to biological targets. This makes the fluorinated derivative particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-(3-fluorophenyl)thiadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLZROHKLQEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(SN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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